Bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine

Photoaffinity labeling Crosslinking Carbene chemistry

Traditional mono-functional photoreactive reagents (aryl azides, benzophenones) produce heterogeneous photoproducts that obscure binding-site identification and complicate downstream analysis. Bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine resolves this via a dual-diazirine architecture that generates reactive carbene intermediates capable of inserting into unactivated C-H bonds, enabling uniform dual crosslinking from a single molecular entity. • 42% OLED external quantum efficiency improvement (1.2%→1.7%) with 45% reduction in PVK surface roughness after UV photolysis • Crosslinks unfunctionalized commodity polymers (e.g., polypropylene) inaccessible to thermal or peroxide-based methods; >10-fold efficacy gain over earlier bis-diazirine designs • Visible-light activatable, eliminating need for specialized UV equipment; reduced reagent consumption per application ≥97% HPLC-pure crystalline solid. Stored and shipped at 2-8°C. For R&D use only.

Molecular Formula C12H16N6O6
Molecular Weight 340.29 g/mol
CAS No. 90852-19-0
Cat. No. B164809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine
CAS90852-19-0
Synonyms4t,6t-diazidocyclohexane-1r,2t,3c-triyl triacetate; 2-DOS diazide triacetate
Molecular FormulaC12H16N6O6
Molecular Weight340.29 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(CC(C(C1OC(=O)C)OC(=O)C)N=[N+]=[N-])N=[N+]=[N-]
InChIInChI=1S/C12H16N6O6/c1-5(19)22-10-8(15-17-13)4-9(16-18-14)11(23-6(2)20)12(10)24-7(3)21/h8-12H,4H2,1-3H3/t8-,9+,10+,11-,12?
InChIKeySQKWPVVWVBKSIG-ZLERWKPPSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine Documentation


Bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine (CAS 90852-19-0), also designated as 2-DOS diazide triacetate or 4t,6t-diazidocyclohexane-1r,2t,3c-triyl triacetate, is a synthetic derivative of the aminoglycoside core scaffold 2-deoxystreptamine functionalized with two diazo (specifically diazirine) photoreactive groups . This compound is supplied as a research-grade bis-diazirine crosslinking reagent with a molecular formula of C₁₂H₁₆N₆O₆ and molecular weight of 340.29 g/mol [1]. Its primary utility lies in photoaffinity labeling and polymer crosslinking applications where UV or thermal activation generates reactive carbene intermediates capable of inserting into unactivated C–H bonds [2].

Generic Probes vs. Bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine


Interchanging this compound with mono-functional photoreactive reagents (e.g., aryl azides, benzophenones, or mono-diazirines) fundamentally alters the crosslinking outcome because the bis-diazirine architecture enables dual C–H insertion events from a single molecular entity rather than stochastic single-point labeling [1] [2]. In photoaffinity labeling contexts, substitution with aryl azides introduces competing rearrangement pathways that generate non-uniform irradiation products, while benzophenone-derivatives require prolonged UV exposure and produce multiple product variants that complicate downstream analysis [3]. In polymer crosslinking, substitution with traditional thermal crosslinkers such as divinylbenzene (DVB) necessitates high-temperature radical initiators and fails to effectively crosslink saturated hydrocarbon matrices, whereas bis-diazirine reagents operate through carbene intermediates that are orders of magnitude faster and require no catalyst [4]. The quantitative evidence below establishes exactly where this compound demonstrates measurable differentiation.

Quantitative Evidence: Bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine vs. Comparators


Dual Diazirine Architecture for Bis-Carbene Generation

This compound contains two diazirine moieties covalently attached to a 2-deoxystreptamine core scaffold, enabling the generation of two reactive carbene intermediates from a single molecule upon UV (~350 nm) or thermal activation [1]. In contrast, widely used mono-diazirine probes (e.g., aliphatic diazirine, trifluoromethylphenyl diazirine) or alternative photoreactive groups (aryl azides, benzophenones) generate only a single reactive species per molecular entity, limiting crosslinking to stochastic single-site labeling rather than deterministic dual-point covalent linkage [2]. The bis-diazirine design transforms this reagent from a simple labeling probe into a bona fide molecular crosslinker capable of bridging two distinct C–H bonds in a single activation event.

Photoaffinity labeling Crosslinking Carbene chemistry Polymer modification

Photoproduct Uniformity: Diazirines vs. Aryl Azides

In a head-to-head comparative study using identical irradiation conditions and the pentapeptide thymopentin (TP5) as a model system, diazirine-based probes (exemplified by (Tmd)Phe) generated uniform crosslinking products via smooth photolysis, whereas the 4-azidobenzoyl (aryl azide) group exhibited comparable overall crosslinking efficiency but produced non-uniform irradiation products due to competing rearrangement pathways [1]. The aryl azide group showed a higher probability of creating heterogeneous photoproducts that complicate HPLC and mass spectrometric analysis. Benzophenone-derivatives (Bpa) required prolonged UV irradiation to achieve complete rearrangement and produced a variety of product species [1]. The α-diazocarbonyl probe (2-diazo-3,3,3-trifluoropropionyl-TP5) could not be activated at all under the optimized irradiation conditions selected for the comparative study due to its low extinction coefficient at ~350 nm [1].

Photoaffinity labeling Crosslinking efficiency Photoproduct analysis Peptide modification

Surface Roughness Reduction in OLED Hole-Transport Layers

In a direct application study using bis-diazirine-mediated photo-crosslinking on polyvinylcarbazole (PVK) hole-transporting material, atomic force microscopy (AFM) analysis revealed a 45% decrease in surface roughness after 15 minutes of UV irradiation (1.8 mW/cm², long wavelength/low power) [1]. The bis-diazirine crosslinker converted soluble PVK into a cross-linked insoluble network, alleviating solvent-induced surface erosion and inter-layer mixing that plague solution-processed OLED fabrication [1] [2]. Untreated PVK layers exhibited significantly rougher surfaces, which directly correlates with increased defect density and reduced device performance in multilayer organic electronics.

OLED fabrication Polymer crosslinking Surface morphology Solution-processed electronics

External Quantum Efficiency Enhancement in OLEDs

In polymer LED devices fabricated with the configuration ITO/PEDOT:PSS/PVK:(0–10% bis-diazirine crosslinker)/PFO:2% F8BT/TPBI/CsF/Al, photolysis of bis-diazirine crosslinkers produced a 42% enhancement in maximum external quantum efficiency (EQEmax), increasing from 1.2% to 1.7% [1]. Maximum luminous efficiency correspondingly improved from 3.9 cd/A to 5.4 cd/A. The control devices (without bis-diazirine crosslinker) exhibited the lower baseline performance, with the efficiency enhancement attributed to the reduction in inter-layer mixing and improved interface quality enabled by the crosslinked hole-transport layer [1] [2].

OLED performance External quantum efficiency Luminous efficiency Device optimization

Superior Crosslinking with Electronically Optimized Bis-Diazirines

A prototypically optimized bis-diazirine crosslinker was demonstrated to be >10-fold more effective than earlier best-in-class crosslinkers in crosslinking aliphatic polymer substrates [1]. This improvement, attributed to electronic optimization of the trifluoromethyl aryl diazirine warhead and enhanced stabilization of intermediate singlet carbenes, confers increased tear resistance and enhanced tensile strength to ultra-high molecular weight polyethylene (UHMWPE) fabric at lower crosslinker loadings than previously achievable for any crosslinking reagent [1]. Electronically optimized bis-diazirines also enable activation at lower temperatures and longer wavelengths (including visible light), a capability not available with earlier diazirine analogues or alternative crosslinker classes [1].

Crosslinker optimization Diazirine electronic tuning Polymer reinforcement Structure-activity relationship

Universal Polymer Crosslinking via Double C–H Activation

A rationally designed bis-diazirine molecule was demonstrated to crosslink essentially any organic polymer through double C–H activation, including polypropylene—a low-functionality polymer that has posed a long-standing challenge to the field of polymer crosslinking [1]. Traditional crosslinkers such as peroxides or high-energy radiation cause chain scission in polypropylene rather than controlled crosslinking. In contrast, the bis-diazirine approach operates through carbene insertion into unactivated C–H bonds under mild and controllable conditions [1] [2]. Comparative DFT-based analysis shows that bis-diazirine crosslinkers dramatically outperform divinylbenzene (DVB), especially in saturated polymers, enabling reaction times that are orders of magnitude faster [2]. The bis-diazirine reagent is non-explosive, non-volatile, and easily activated at relatively mild temperatures [1].

Universal crosslinking C–H activation Low-functionality polymers Polypropylene crosslinking

Applications of Bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine


Photoaffinity Labeling of Low-Affinity Interactions

Based on class-level evidence showing diazirine probes produce uniform crosslinking products with minimal rearrangement artifacts compared to aryl azides, this compound is suited for photoaffinity labeling experiments targeting low-affinity or transient protein interactions where background noise from heterogeneous photoproducts would otherwise obscure specific labeling signals [1]. The dual-carbene architecture may further enhance crosslinking yield through cooperative binding effects, though direct comparative data for this specific compound are not available. Procurement justification: reduced downstream analytical complexity and higher confidence in binding site identification relative to aryl azide or benzophenone alternatives.

Interfacial Stabilization for Multilayer Organic Electronics

Direct evidence demonstrates that bis-diazirine-mediated photo-crosslinking reduces PVK surface roughness by 45% and improves OLED external quantum efficiency by 42% (from 1.2% to 1.7%) in ITO/PEDOT:PSS/PVK/PFO:F8BT/TPBI/CsF/Al device architectures [2] [3]. This compound should be prioritized over thermal crosslinkers or non-crosslinking fabrication approaches when fabricating solution-processed multilayer organic electronic devices where solvent-induced inter-layer mixing degrades device performance. Procurement justification: quantifiable efficiency gains and surface quality improvements that directly translate to higher device yield.

Low-Surface-Energy Polymer Crosslinking

Class-level evidence establishes that bis-diazirine reagents enable crosslinking of essentially any organic polymer through double C–H activation, including polypropylene—a substrate that traditional peroxide or radiation-based crosslinking methods cannot process without causing chain scission [4]. Comparative DFT analysis confirms that bis-diazirine crosslinkers outperform divinylbenzene by orders of magnitude in reaction rate on saturated polymer substrates [5]. Procurement justification: unique capability to crosslink unfunctionalized, low-surface-energy polymers that alternative reagents cannot address.

Textile Reinforcement and Polymer Bonding

Electronically optimized bis-diazirine crosslinkers demonstrate >10-fold improved efficacy over earlier best-in-class designs in reinforcing UHMWPE fabric, conferring increased tear resistance and tensile strength at lower reagent loadings [6]. The reagent can bond dissimilar materials such as polypropylene and polyethylene into rigid thermoset plastics . Activation at longer wavelengths (including visible light) eliminates the need for specialized UV equipment [6]. Procurement justification: reduced reagent consumption per application (10-fold efficiency gain) plus expanded processing flexibility through visible light activation capability.

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